4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a chemical compound notable for its utility in organic synthesis and potential applications in medicinal chemistry. The presence of a dioxaborolane moiety makes it particularly interesting for its reactivity and potential as a building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction between 4-(bromomethyl)phenyl trifluoromethoxybenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the coupling reaction. Industrial Production Methods: For large-scale production, modifications of the reaction conditions to enhance yield and purity are employed. This might involve the use of specific ligands with the palladium catalyst or the optimization of temperature and reaction times to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used: Oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve the use of hydride donors like lithium aluminum hydride. Major Products Formed: The products formed from these reactions can vary widely depending on the conditions and reagents used. In oxidation reactions, potential products include carboxylic acids or other oxidized derivatives, while reduction reactions typically yield alcohols or corresponding reduced forms of the compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Biology and Medicine: Researchers explore its potential as a pharmacophore in medicinal chemistry. It holds promise in drug discovery for designing inhibitors or modulators of specific biological pathways. Industry: Beyond research, its derivatives might be applied in the development of advanced materials or as intermediates in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects largely depends on its chemical reactivity. For instance, in a Suzuki-Miyaura coupling reaction, the boron moiety plays a critical role in facilitating the formation of carbon-carbon bonds. In medicinal chemistry, its mechanism would involve interactions with specific molecular targets, potentially affecting the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds: Compounds like 4,4,5,5-Tetramethyl-2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)-1,3,2-dioxaborolane share structural similarities. Uniqueness: The trifluoromethoxyphenoxy group in 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific synthetic applications that other similar compounds might not be ideal for.
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-14(6-8-15)13-25-16-9-11-17(12-10-16)26-20(22,23)24/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSODCIABKUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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